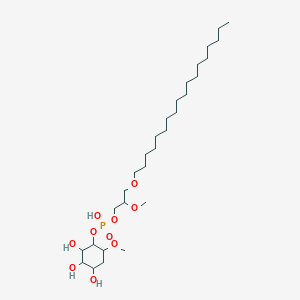

(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Akt inhibitor II, also known as PIA 5 or SH5, is a synthetic compound designed to inhibit the activity of the protein kinase Akt. Akt is a critical effector in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes such as cell survival, growth, and metabolism. The inhibition of Akt is of significant interest in oncology due to its role in promoting cell proliferation and survival in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Akt inhibitor II involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the key intermediates is a cyclopentylpyrimidine compound, which is synthesized through a series of reactions including carbonylative esterification and Dieckmann cyclization . Another critical intermediate is a β2-amino acid, produced using an asymmetric aminomethylation (Mannich) reaction . These intermediates are then coupled in a three-stage process to form the final product, which is isolated as a stable mono-HCl salt .

Industrial Production Methods

Industrial production of Akt inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as enzymatic resolution and asymmetric reduction are employed to achieve the desired stereochemistry .

Analyse Chemischer Reaktionen

Types of Reactions

Akt inhibitor II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Akt inhibitor II, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Akt inhibitor II has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Akt inhibitor II exerts its effects by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . The compound specifically targets the phosphorylation sites on Akt, thereby inhibiting its kinase activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SH-6: Another synthetic Akt inhibitor with similar biological effects but different structural properties.

Capivasertib (AZD5363): A clinically developed Akt inhibitor with distinct pharmacological profiles.

Ipatasertib: An Akt inhibitor used in clinical trials for cancer treatment.

Uniqueness

Akt inhibitor II is unique due to its specific binding to the PH domain of Akt, which distinguishes it from other inhibitors that target different sites on the protein. This specificity allows for more precise modulation of Akt activity and reduces off-target effects .

Biologische Aktivität

The compound (2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate is a phospholipid derivative with potential biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C32H65O10P, with a molecular weight of approximately 584.7 g/mol. Its structure features a long-chain alkoxy group and multiple hydroxyl groups, contributing to its amphiphilic nature, which is significant for interactions with biological membranes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Membrane Interaction : The long alkyl chain enhances membrane fluidity and may facilitate the incorporation of other bioactive molecules into lipid bilayers.

- Signal Transduction : The presence of phosphate groups suggests potential involvement in signaling pathways, possibly influencing cellular responses to external stimuli.

- Antioxidant Activity : Some studies have shown that similar compounds can exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Potential

Several studies have explored the anticancer properties of phospholipid derivatives. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study Example :

A study published in PNAS highlighted that phospholipid analogs could restore conduction velocity in infarcted hearts, suggesting a potential role in cardiac tissue repair and cancer therapy through modulation of cell signaling pathways .

Neuroprotective Effects

The neuroprotective properties of phospholipid derivatives have been documented in research focusing on ischemic conditions. The compound may help mitigate oxidative damage in neuronal cells.

Research Findings :

A study indicated that similar compounds could attenuate ischemic oxidative damage via estrogen-like mechanisms, promoting cell survival under stress conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLLDDPUQZQEDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.